

IUPAC name and synonyms for 3-Hydroxy-2-nitrobenzaldehyde

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Compound of Interest

Compound Name: 3-Hydroxy-2-nitrobenzaldehyde

Cat. No.: B1601653

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An In-Depth Technical Guide to **3-Hydroxy-2-nitrobenzaldehyde**: Synthesis, Properties, and Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on **3-Hydroxy-2-nitrobenzaldehyde**. It details the compound's nomenclature, physicochemical properties, a validated synthesis protocol, key chemical transformations, and its applications as a versatile intermediate in various fields of chemical synthesis.

Nomenclature and Identification

Correctly identifying a chemical compound is the foundation of all scientific research and development. This section provides the standardized names and identifiers for **3-Hydroxy-2-nitrobenzaldehyde**.

IUPAC Name

The systematic name for this compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, is **3-hydroxy-2-nitrobenzaldehyde**.^{[1][2]}

Common Synonyms and Identifiers

In literature and commercial databases, this compound may be referenced by several identifiers. The most critical of these is the CAS (Chemical Abstracts Service) number, which is a unique identifier for each chemical substance.

- CAS Number: 42123-33-1[1][2]
- Molecular Formula: C₇H₅NO₄[1][2]
- Depositor-Supplied Synonyms: 3-hydroxy-2-nitro-benzaldehyde, hydroxynitrobenzaldehyde[1]
- Database IDs: PubChem CID: 13756747, DTXSID00548518, MFCD09753744[1]

Chemical Structure

The structure consists of a benzene ring substituted with an aldehyde group (-CHO), a hydroxyl group (-OH) at position 3, and a nitro group (-NO₂) at position 2. The ortho-positioning of the bulky nitro group to the aldehyde and the meta-positioning to the hydroxyl group significantly influences the molecule's reactivity and electronic properties.

Physicochemical Properties

Understanding the physical and chemical properties of **3-Hydroxy-2-nitrobenzaldehyde** is essential for its handling, storage, and application in chemical reactions. The following table summarizes its key computed and experimental properties.

Property	Value	Source
Molecular Weight	167.12 g/mol	[1][2]
Molecular Formula	C ₇ H ₅ NO ₄	[1][2]
CAS Number	42123-33-1	[1]
Appearance	Light yellow solid	[3]
Canonical SMILES	C1=CC(=C(C(=C1)O)-- INVALID-LINK--[O-])C=O	[1]
InChI Key	ADSNHKTXYZXDF- UHFFFAOYSA-N	[1]

Synthesis and Manufacturing

3-Hydroxy-2-nitrobenzaldehyde is not commonly found in nature and must be prepared through synthetic organic chemistry. The most direct and efficient route involves the regioselective nitration of a commercially available precursor, m-hydroxybenzaldehyde.

Rationale for Synthetic Route Selection

The synthesis starts with m-hydroxybenzaldehyde because the hydroxyl group is an ortho-, para-directing activator, while the aldehyde group is a meta-directing deactivator. Nitration of this substrate is expected to yield a mixture of isomers. The chosen methodology leverages a phase-transfer catalyst to enhance reaction rates and provides a robust chromatographic method to isolate the desired **3-hydroxy-2-nitrobenzaldehyde** isomer from its 3-hydroxy-4-nitrobenzaldehyde byproduct.^[3]

Detailed Experimental Protocol: Synthesis from m-Hydroxybenzaldehyde

This protocol is adapted from a reported laboratory procedure and provides a reliable method for obtaining the target compound.^[3]

Materials:

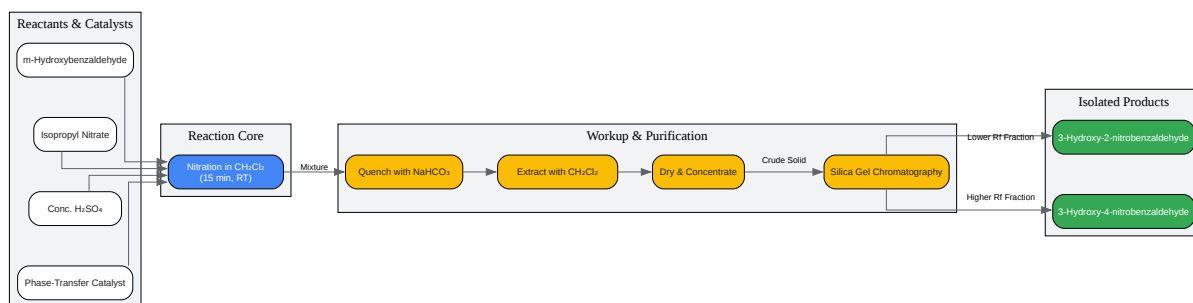
- m-Hydroxybenzaldehyde
- Dichloromethane (CH_2Cl_2)
- Tetrabutylammonium hydrogensulfate
- Isopropyl nitrate
- Concentrated Sulfuric Acid (H_2SO_4)
- Saturated aqueous Sodium Bicarbonate (NaHCO_3) solution
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate (for eluent)

Step-by-Step Procedure:

- **Reaction Setup:** To a stirred solution of m-hydroxybenzaldehyde (5.0 mmol) in dichloromethane (10 mL), add tetrabutylammonium hydrogensulfate (0.25 mmol) and isopropyl nitrate (12.5 mmol).
- **Nitration:** Slowly add concentrated sulfuric acid (610 μ L) dropwise to the reaction mixture. The addition is exothermic and should be controlled.
- **Reaction Time:** Stir the mixture for 15 minutes at room temperature upon completion of the acid addition.
- **Workup:** Transfer the reaction mixture to a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate solution to quench the acid. Extract the crude product with dichloromethane.
- **Drying and Concentration:** Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude solid product.
- **Purification:** Adsorb the resulting solid onto silica gel. Purify by flash column chromatography using a hexane:ethyl acetate gradient (from 99:1 to 4:1). The 3-hydroxy-4-nitrobenzaldehyde isomer (R_f = 0.44 in 3:1 hexane:ethyl acetate) will elute first, followed by the desired **3-hydroxy-2-nitrobenzaldehyde** product (R_f = 0.19 in 3:1 hexane:ethyl acetate).[3]
- **Characterization:** The final product is obtained as a light yellow solid. Its identity can be confirmed using techniques such as ^1H NMR and High-Resolution Mass Spectrometry (HRMS).[3]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of **3-Hydroxy-2-nitrobenzaldehyde**.



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Caption: Workflow for the synthesis of **3-Hydroxy-2-nitrobenzaldehyde**.

Chemical Reactivity and Key Transformations

The synthetic utility of **3-Hydroxy-2-nitrobenzaldehyde** stems from the distinct reactivity of its three functional groups. Strategic manipulation of these groups allows for its incorporation into a wide array of more complex molecular architectures.

Overview of Functional Group Reactivity

- **Aldehyde Group (-CHO):** Susceptible to nucleophilic attack. It can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. It is also a key participant in condensation reactions.
- **Nitro Group (-NO₂):** A strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. It can be selectively reduced to an amine (-NH₂), which is

a crucial transformation for introducing a versatile nucleophilic site.

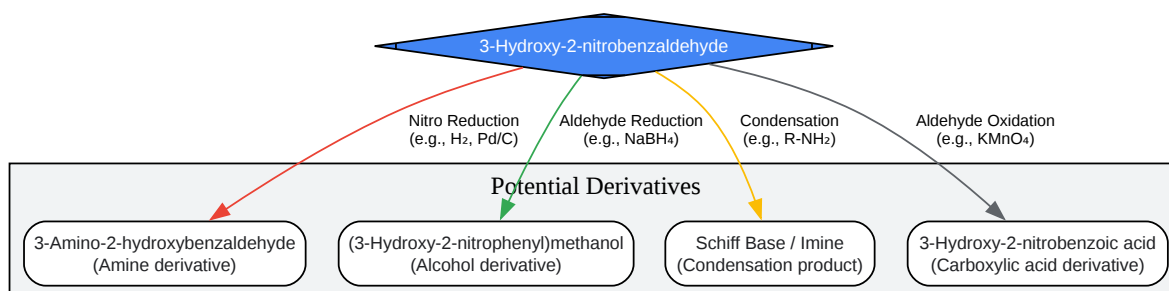
- Hydroxyl Group (-OH): A weakly acidic phenolic proton. The group can be alkylated or acylated to form ethers and esters, respectively. It is an activating, ortho-, para-directing group for electrophilic aromatic substitution.

Key Reactions

- Reduction of the Nitro Group: Catalytic hydrogenation (e.g., H_2 , Pd/C) or chemical reduction (e.g., $SnCl_2$, HCl) can convert the nitro group to an amino group, yielding 3-amino-2-hydroxybenzaldehyde. This product is a valuable precursor for synthesizing heterocyclic compounds.
- Reduction of the Aldehyde Group: Selective reduction using mild reducing agents like sodium borohydride ($NaBH_4$) will convert the aldehyde to a primary alcohol, (3-hydroxy-2-nitrophenyl)methanol, leaving the nitro group intact.[4]
- Condensation Reactions: The aldehyde can react with primary amines to form Schiff bases (imines) or with hydrazines to form hydrazones. These reactions are fundamental in the synthesis of various biologically active molecules and ligands.[5]

Reactivity Map

This diagram visualizes the primary transformation pathways for **3-Hydroxy-2-nitrobenzaldehyde**.



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Caption: Key chemical transformations of **3-Hydroxy-2-nitrobenzaldehyde**.

Applications in Research and Development

3-Hydroxy-2-nitrobenzaldehyde is primarily used as a building block in organic synthesis for creating higher-value, complex molecules.

- **Pharmaceutical Synthesis:** Its multifunctional nature makes it a valuable intermediate for pharmaceuticals.^[6] Related nitrobenzaldehydes are critical starting materials for synthesizing dihydropyridine calcium channel blockers used to treat hypertension, such as nifedipine and nitrendipine.^{[7][8]} The unique substitution pattern of **3-Hydroxy-2-nitrobenzaldehyde** offers a scaffold for developing novel therapeutic agents.
- **Dyes and Agrochemicals:** The aromatic nitro structure is a common feature in dyes and pigments. Furthermore, its ability to participate in various reactions makes it a useful intermediate in the synthesis of novel pesticides and herbicides.^[6]
- **Ligand Development:** The presence of hydroxyl, aldehyde, and (after reduction) amino groups in close proximity makes this molecule and its derivatives excellent candidates for designing chelating ligands for metal ions, with applications in catalysis and analytical chemistry.

Safety, Handling, and Storage

Proper handling of **3-Hydroxy-2-nitrobenzaldehyde** is crucial to ensure laboratory safety. The following information is summarized from available Safety Data Sheets (SDS).

- **Hazard Identification:** Causes skin irritation and serious eye irritation.^{[9][10]} May cause respiratory irritation.^[10] It is harmful to aquatic life with long-lasting effects.^[9]
- **Personal Protective Equipment (PPE):** Wear protective gloves, chemical safety goggles, and a lab coat.^[9] If dust is generated, use a NIOSH-approved respirator.
- **First Aid Measures:**
 - **Eyes:** Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.^[9]

- Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[9]
- Inhalation: Move to fresh air. If breathing is difficult, provide artificial respiration.[11]
- Ingestion: Clean mouth with water and drink plenty of water. Do not induce vomiting. Seek medical attention.[9]
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Conclusion

3-Hydroxy-2-nitrobenzaldehyde is a highly functionalized aromatic compound with significant potential as a chemical intermediate. Its well-defined synthesis and the versatile reactivity of its aldehyde, nitro, and hydroxyl groups make it a valuable building block for professionals in drug discovery, materials science, and agrochemical development. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for unlocking its full potential in creating novel and complex molecules.

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References

- 1. 3-Hydroxy-2-nitrobenzaldehyde | C₇H₅NO₄ | CID 13756747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Hydroxy-2-nitrobenzaldehyde 95% | CAS: 42123-33-1 | AChemBlock [achemblock.com]
- 3. 3-Hydroxy-4-nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. ojs.wiserpub.com [ojs.wiserpub.com]

- 6. 3-Hydroxy-2-nitrobenzaldehyde [myskinrecipes.com]
- 7. nbinno.com [nbinno.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. 3-Hydroxy-4-nitrobenzaldehyde | C₇H₅NO₄ | CID 69712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
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